molecular formula C6H6N2OS B1462118 5,7-DIHYDROTHIENO[3,4-D]PYRIMIDIN-4(3H)-ONE CAS No. 5719-29-9

5,7-DIHYDROTHIENO[3,4-D]PYRIMIDIN-4(3H)-ONE

Cat. No.: B1462118
CAS No.: 5719-29-9
M. Wt: 154.19 g/mol
InChI Key: KTJFGUHQMDIDTD-UHFFFAOYSA-N
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Description

5,7-DIHYDROTHIENO[3,4-D]PYRIMIDIN-4(3H)-ONE is a heterocyclic compound containing a thienopyrimidine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-DIHYDROTHIENO[3,4-D]PYRIMIDIN-4(3H)-ONE typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thienopyrimidine-4-ones . Another approach includes the use of 2-amino-thiophene-3-carboxylate derivatives as substrates, which undergo cyclization to form thienopyrimidine-2,4-dione derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

5,7-DIHYDROTHIENO[3,4-D]PYRIMIDIN-4(3H)-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyrimidines .

Scientific Research Applications

5,7-DIHYDROTHIENO[3,4-D]PYRIMIDIN-4(3H)-ONE has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-DIHYDROTHIENO[3,4-D]PYRIMIDIN-4(3H)-ONE is unique due to its thienopyrimidine ring system, which imparts distinct electronic and steric properties. These properties can be exploited to design novel compounds with specific biological activities and improved pharmacokinetic profiles .

Properties

IUPAC Name

5,7-dihydro-3H-thieno[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2OS/c9-6-4-1-10-2-5(4)7-3-8-6/h3H,1-2H2,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJFGUHQMDIDTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CS1)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40708376
Record name 5,7-Dihydrothieno[3,4-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40708376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5719-29-9
Record name 5,7-Dihydrothieno[3,4-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40708376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Commercially available 4-carbomethoxytetrahydro-3-thiophenone (5 g, 31.2 mmol) is dissolved in EtOH (284 mL). Formamidine acetate (22 g, 211 mmol) is then added followed by sodium ethoxide (45 mL, 121 mmol, 21% w/w) and the mixture is heated at 90° C. for 14 hours. Reaction is cooled to room temperature and concentrated to a residue which is absorbed onto silica and separated via FCC (0-10% Methanol:CH2Cl2) to give the title compound as a solid. MS (ESI) m/z 155.14 (M+1).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
284 mL
Type
solvent
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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